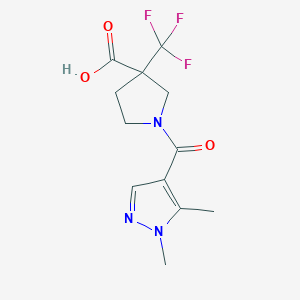![molecular formula C17H25N3O B7576990 N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide, also known as IAP-1 or SM-164, is a small molecule inhibitor that targets the inhibitor of apoptosis (IAP) family of proteins. IAPs are a group of proteins that play a crucial role in regulating cell survival and apoptosis. IAP-1 has been shown to have potential applications in cancer research and therapy due to its ability to induce apoptosis in cancer cells.
作用机制
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide works by binding to and inhibiting the activity of IAP proteins, which play a crucial role in regulating cell survival and apoptosis. By inhibiting IAP proteins, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide are complex and depend on the specific cell type and context in which it is used. In general, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide induces apoptosis in cancer cells by promoting the activation of caspases and inhibiting the activity of IAP proteins. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have anti-inflammatory effects in certain contexts.
实验室实验的优点和局限性
One advantage of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders. However, the synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain contexts.
未来方向
There are several potential future directions for research on N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in different cell types and contexts. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in cancer therapy and other applications.
合成方法
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide involves several steps, including the preparation of 2-(di(propan-2-yl)amino)ethylamine, which is then reacted with 5-bromoindole-2-carboxylic acid to form the desired product. The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in the field of cancer research due to its ability to induce apoptosis in cancer cells. Several studies have shown that N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)20(13(3)4)10-9-19-17(21)15-5-6-16-14(11-15)7-8-18-16/h5-8,11-13,18H,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMYQLYYRESQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
